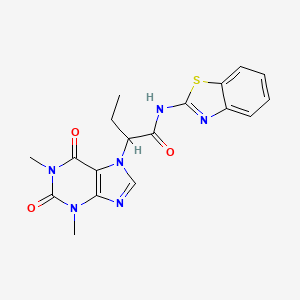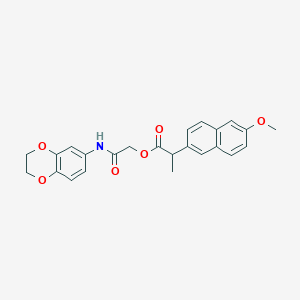
N-(1,3-benzothiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)BUTANAMIDE is a complex organic compound that features a benzothiazole ring and a purine derivative. Compounds containing these moieties are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available or easily synthesized precursors such as 2-aminobenzothiazole and 1,3-dimethylxanthine.
Coupling Reaction: The key step involves coupling the benzothiazole derivative with the purine derivative. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or DMF (dimethylformamide) under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using similar principles but with optimizations for cost, yield, and safety. Continuous flow reactors might be employed to enhance reaction efficiency and control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the purine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups in the purine ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).
Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions due to its nitrogen and sulfur atoms.
Material Science:
Biology and Medicine
Antimicrobial Agents: Benzothiazole and purine derivatives are known for their antimicrobial properties, suggesting potential use in developing new antibiotics.
Anticancer Research: Compounds with similar structures have shown promise in inhibiting cancer cell growth.
Industry
Pharmaceuticals: Potential use in drug development due to its complex structure and possible biological activities.
Agriculture: Could be explored as a pesticide or herbicide due to its potential bioactivity.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, inhibiting or modulating their activity. The benzothiazole ring could intercalate with DNA, while the purine moiety might mimic natural nucleotides, disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.
Purine Derivatives: Widely studied for their roles in DNA synthesis and as enzyme inhibitors.
Uniqueness
The combination of benzothiazole and purine moieties in a single molecule is relatively unique, potentially offering a dual mechanism of action and broadening its range of biological activities.
This outline provides a comprehensive framework for understanding and exploring the compound N1-(1,3-BENZOTHIAZOL-2-YL)-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)BUTANAMIDE. Further experimental data and research would be necessary to fully elucidate its properties and applications.
Properties
Molecular Formula |
C18H18N6O3S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)butanamide |
InChI |
InChI=1S/C18H18N6O3S/c1-4-11(15(25)21-17-20-10-7-5-6-8-12(10)28-17)24-9-19-14-13(24)16(26)23(3)18(27)22(14)2/h5-9,11H,4H2,1-3H3,(H,20,21,25) |
InChI Key |
NPEGIXNVJJBTCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NC2=CC=CC=C2S1)N3C=NC4=C3C(=O)N(C(=O)N4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B10875202.png)


![N-{3-[8-Imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]propyl}-N,N-dimethylamine](/img/structure/B10875211.png)
![2-({[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10875216.png)
![N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B10875224.png)
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10875242.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10875249.png)
![2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10875252.png)
![16-(2-methoxyphenyl)-14-methyl-4-[(2-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10875257.png)
![8-Ethyl-2-{4-[(1-methoxy-1-oxopropan-2-yl)carbamothioyl]piperazin-1-yl}-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10875260.png)
![N-(4-chlorophenyl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10875265.png)
![N-[3-methyl-1-oxo-1-(phenylamino)butan-2-yl]-2-{[(4-methylphenyl)carbonyl]amino}benzamide](/img/structure/B10875272.png)
![5-(4-bromophenyl)-4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10875278.png)
